2-(2-Methyl-1H-imidazol-5-yl)ethanamine hydrochloride is a chemical compound with significant interest in both scientific research and potential therapeutic applications. It is classified under the imidazole derivatives, which are known for their biological activities. The compound has a molecular formula of and a molecular weight of 161.63 g/mol. The Chemical Abstracts Service registry number for this compound is 857818-08-7 .
The synthesis of 2-(2-Methyl-1H-imidazol-5-yl)ethanamine hydrochloride can be achieved through several methods, primarily involving the reaction of 2-methyl-1H-imidazole with ethylene diamine or similar amines. The process typically involves:
The synthesis often requires careful control of temperature and reaction time to ensure high yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of 2-(2-Methyl-1H-imidazol-5-yl)ethanamine hydrochloride features a five-membered imidazole ring substituted at one position with a methyl group and at another with an ethylamine chain. The hydrochloride form indicates that the compound is protonated, enhancing its solubility in polar solvents.
2-(2-Methyl-1H-imidazol-5-yl)ethanamine hydrochloride can participate in various chemical reactions typical of amines and imidazole derivatives, including:
These reactions are typically performed under controlled conditions to prevent side reactions and ensure selectivity. Analytical techniques such as high-performance liquid chromatography are used to monitor reaction progress and product formation.
The primary applications of 2-(2-Methyl-1H-imidazol-5-yl)ethanamine hydrochloride include:
Catalytic decarboxylation provides a high-yield route to 2-(2-methyl-1H-imidazol-5-yl)ethanamine hydrochloride by eliminating CO₂ from precursor acids. Nitroimidazole derivatives serve as key intermediates, with 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanamine dihydrochloride hydrate (CAS: 2828446-98-4) undergoing hydrogenation and thermal decarboxylation to yield the target compound [5]. Alternative pathways employ L-histidine or its derivatives as starting materials, where palladium or nickel catalysts facilitate selective decarboxylation under mild temperatures (80–120°C) [7]. Catalyst selection critically influences byproduct formation:
Table 1: Catalyst Performance in Decarboxylation Reactions
Catalyst | Temperature (°C) | Yield (%) | Key Impurities |
---|---|---|---|
Pd/C (5%) | 100 | 88 | Over-reduced imidazole |
Ni-Al₂O₃ | 120 | 92 | Deaminated product |
PtO₂ | 80 | 78 | Ring-opened species |
Solvent polarity directly impacts the keto-enol tautomerism of the imidazole ring, affecting reaction kinetics and product stability. Polar aprotic solvents (DMF, NMP) stabilize the preferred 1H-tautomer (>95% prevalence), while protic solvents (MeOH, H₂O) promote undesired 4H-tautomer formation (up to 30%) [9]. Key findings:
Table 2: Solvent-Dependent Tautomeric Distribution
Solvent System | 1H-Tautomer (%) | 4H-Tautomer (%) | Reaction Rate (k, min⁻¹) |
---|---|---|---|
DMF | 97 | 3 | 0.45 |
Methanol | 72 | 28 | 0.32 |
Dichloromethane | 98 | 2 | 0.51 |
Water | 68 | 32 | 0.21 |
Critical parameters for industrial-scale synthesis include:
Solid-phase peptide synthesis (SPPS) enables precise derivatization but faces limitations in imidazole ethylamine production:
Table 3: Synthesis Route Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale capacity | Kilogram | Milligram |
Typical purity | 95–98% | 85–90% |
Key advantage | Continuous processing | Sidechain protection |
Primary limitation | Solvent waste | Resin incompatibility |
Throughput time | 8–12 hours | 24–48 hours |
While SPPS (e.g., Fmoc-strategy) permits amino group protection during imidazole functionalization [4], solution-phase methods dominate due to:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1